

Structure of 2,2-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,2-Dimethylpiperidin-4-ol hydrochloride
Cat. No.:	B1398428

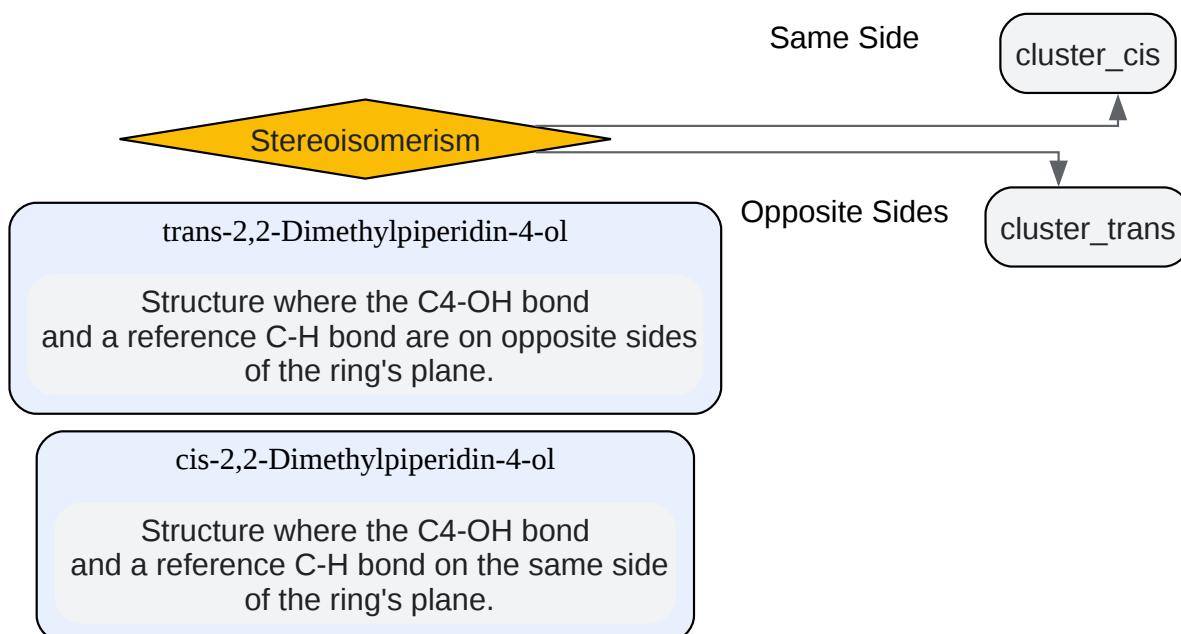
[Get Quote](#)

An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-ol: Structure, Synthesis, and Applications

Introduction

2,2-Dimethylpiperidin-4-ol, also identified by its CAS Number 937681-12-4, is a heterocyclic organic compound featuring a piperidine scaffold.^{[1][2]} This structure is characterized by a six-membered ring containing one nitrogen atom, geminal dimethyl groups at the C2 position, and a hydroxyl group at the C4 position.^[1] Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.20 g/mol .^{[1][3][4]} The strategic placement of its functional groups—a secondary amine, a secondary alcohol, and sterically hindering methyl groups—makes it a valuable and versatile intermediate in synthetic organic chemistry.

Piperidine-containing compounds are among the most significant synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals and naturally occurring alkaloids.^[5] ^{[6][7]} The unique structural arrangement of 2,2-Dimethylpiperidin-4-ol provides a robust framework for developing novel therapeutic agents, particularly in the synthesis of diphenylpyraline derivatives that have shown potent antimycobacterial activity.^[1] This guide offers a comprehensive technical overview of its structure, stereochemistry, synthesis, characterization, and applications for researchers and professionals in drug development.


Molecular Structure and Stereochemistry

The core of 2,2-Dimethylpiperidin-4-ol is a saturated piperidine ring, which typically adopts a chair conformation to minimize angular and torsional strain. The key structural features are the

gem-dimethyl group at the C2 position and the hydroxyl group at the C4 position. The presence of the hydroxyl substituent at C4 gives rise to cis-trans isomerism (also known as geometric isomerism).[8][9]

- cis-isomer: The hydroxyl group is on the same side of the ring relative to a reference substituent.
- trans-isomer: The hydroxyl group is on the opposite side of the ring.[8]

In the context of the chair conformation, these isomers correspond to the hydroxyl group occupying either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. The trans configuration, where the substituents may occupy axial and equatorial positions to minimize steric hindrance, is often a key consideration in synthetic strategies.[10]

[Click to download full resolution via product page](#)

Caption: Logical relationship between cis and trans isomers of 2,2-Dimethylpiperidin-4-ol.

Synthesis and Purification

The most prevalent and industrially efficient method for synthesizing 2,2-Dimethylpiperidin-4-ol is the catalytic hydrogenation of its ketone precursor, 2,2-Dimethylpiperidin-4-one (CAS 858264-10-5).[11][12] This reaction involves the reduction of the carbonyl group to a secondary alcohol.

Experimental Protocol: Catalytic Hydrogenation

The causality behind choosing catalytic hydrogenation lies in its high efficiency, atom economy, and the ability to control stereoselectivity through the choice of catalyst and reaction conditions. [11] Catalysts like Raney Nickel, Platinum oxide (PtO_2), and Rhodium oxide (Rh_2O_3) are commonly employed due to their high activity in reducing ketones and heterocyclic rings under manageable pressures and temperatures.[11][13][14]

Step-by-Step Methodology:

- **Reactor Setup:** Charge a high-pressure autoclave reactor with 2,2-Dimethylpiperidin-4-one and a suitable solvent (e.g., methanol or ethanol).
- **Catalyst Addition:** Add the hydrogenation catalyst (e.g., Raney Nickel slurry or PtO_2) to the reactor. The catalyst loading is typically between 1-5 mol%.
- **Pressurization:** Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas (H_2). Pressurize the reactor to the desired pressure (typically 20-100 bar).[11]
- **Reaction:** Heat the mixture to the target temperature (e.g., 100-150°C) and stir vigorously to ensure efficient mass transfer of hydrogen gas to the catalyst surface.[11]
- **Monitoring:** Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

- Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product, 2,2-Dimethylpiperidin-4-ol, can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[1][15]

Caption: General workflow for the synthesis of 2,2-Dimethylpiperidin-4-ol.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of 2,2-Dimethylpiperidin-4-ol. The following tables summarize its key physical properties and the expected data from standard spectroscopic techniques.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	937681-12-4	[1][2]
Molecular Formula	C ₇ H ₁₅ NO	[1][3]
Molecular Weight	129.20 g/mol	[1][3][4]
Melting Point	78°C (from ethanol/water)	[1]
Boiling Point	66°C at 0.2 Torr	[1]
Appearance	White crystalline solid	[16]
Storage	2–8 °C under inert gas	[1]

Table 2: Spectroscopic Data for Structural Elucidation

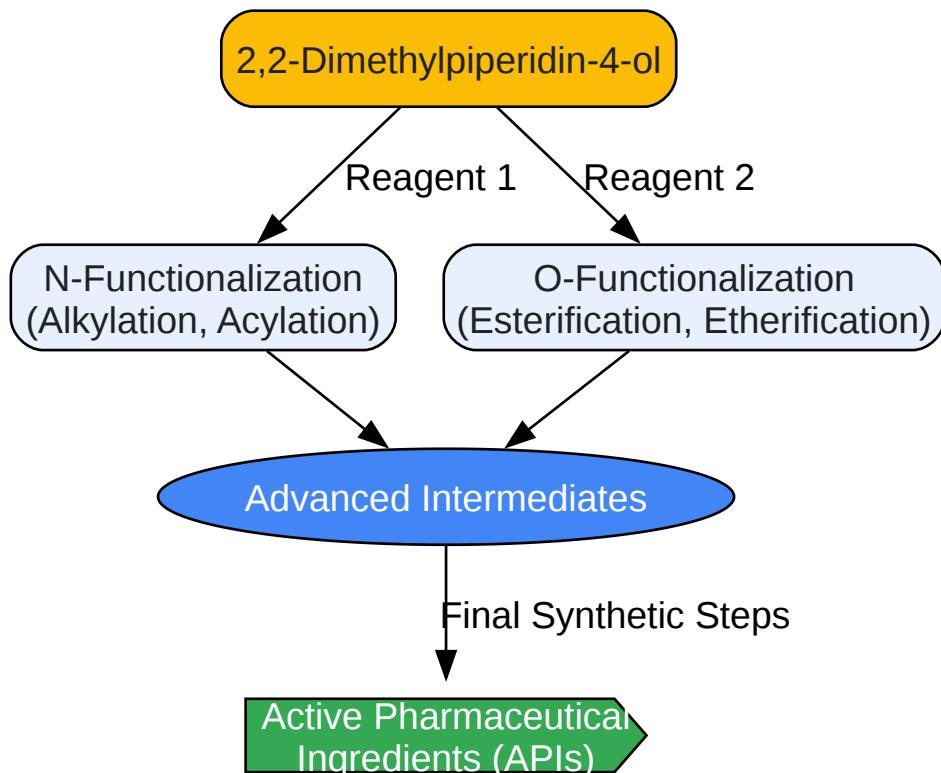
Technique	Expected Observations
¹ H NMR	Signals corresponding to the methyl protons (singlets), methylene protons on the piperidine ring (multiplets), the methine proton at C4 (multiplet), and exchangeable protons for the OH and NH groups. The precise chemical shifts and coupling constants would differentiate between cis and trans isomers.[17][18]
¹³ C NMR	Distinct signals for the seven carbon atoms, including the quaternary carbon at C2, the methine carbon at C4 bearing the hydroxyl group, and the various methylene carbons of the ring.[17][19]
IR Spectroscopy	Broad absorption band around 3300-3400 cm ⁻¹ (O-H stretch), a band around 3200-3300 cm ⁻¹ (N-H stretch), and sharp bands around 2850-2950 cm ⁻¹ (C-H sp ³ stretch).
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 129. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 114) or water (m/z = 111).[20]

Chemical Reactivity and Applications

The synthetic utility of 2,2-Dimethylpiperidin-4-ol stems from the reactivity of its secondary amine and secondary alcohol functional groups. These sites allow for a wide range of chemical modifications, making it a key building block in medicinal chemistry.[5][6]

Key Reactions

- **N-Alkylation/N-Acylation:** The secondary amine is nucleophilic and can be readily alkylated or acylated to introduce various substituents on the nitrogen atom.
- **O-Alkylation/O-Esterification:** The hydroxyl group can be converted into ethers or esters, which is a common strategy for modifying the pharmacokinetic properties of a drug


candidate.[\[21\]](#)

- Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2-Dimethylpiperidin-4-one.

Applications in Drug Discovery

The piperidine motif is a cornerstone in modern pharmacology, present in drugs targeting a wide array of conditions.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Derivatives of 2,2-Dimethylpiperidin-4-ol are explored for various therapeutic applications:

- Antimycobacterial Agents: It serves as a crucial intermediate in the synthesis of diphenylpyraline derivatives that exhibit potent activity against *Mycobacterium tuberculosis*.
[\[1\]](#)
- CCR5 Antagonists: The broader 4-substituted piperidine scaffold is a key structural motif in CCR5 antagonists developed as HIV-1 entry inhibitors.[\[26\]](#)
- General CNS Agents: The piperidine ring is a common feature in centrally active agents, and modifications of this scaffold can lead to compounds with analgesic, anti-inflammatory, or other neurological activities.[\[24\]](#)[\[27\]](#)

[Click to download full resolution via product page](#)

Caption: Role of 2,2-Dimethylpiperidin-4-ol as a versatile synthetic intermediate.

Safety and Handling

2,2-Dimethylpiperidin-4-ol is classified as an irritant.[\[2\]](#) Standard laboratory safety protocols should be strictly followed during its handling.

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[\[1\]](#)

Conclusion

2,2-Dimethylpiperidin-4-ol is a structurally significant heterocyclic compound with broad applications in pharmaceutical research and development. Its well-defined stereochemistry, accessible synthesis via catalytic hydrogenation, and the dual reactivity of its amine and alcohol functional groups make it an invaluable building block for creating complex molecular architectures. For scientists and drug development professionals, a thorough understanding of its properties is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 937681-12-4 Cas No. | 2,2-Dimethylpiperidin-4-ol | Matrix Scientific [matrixscientific.com]
- 3. labsolu.ca [labsolu.ca]
- 4. (2R,4S,5R)-2,5-dimethylpiperidin-4-ol | C7H15NO | CID 7380681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [pubmed.ncbi.nlm.nih.gov]
- 8. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]

- 14. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 15. chemrevlett.com [chemrevlett.com]
- 16. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. rsc.org [rsc.org]
- 20. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 21. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 23. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. academicjournals.org [academicjournals.org]
- 26. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure of 2,2-Dimethylpiperidin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398428#structure-of-2-2-dimethylpiperidin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com